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Compound of Interest

Compound Name: 1-Ethoxymethyl-2-iodoimidazole

Cat. No.: B114127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 1-Ethoxymethyl-2-iodoimidazole. Given

the limited availability of published experimental spectra for this specific compound, this

document presents predicted data based on established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS),

alongside detailed experimental protocols for obtaining such data.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Ethoxymethyl-2-
iodoimidazole. These values are estimated based on the analysis of structurally similar

compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Imidazole H-4 ~7.2 d ~1.5

Imidazole H-5 ~7.0 d ~1.5

O-CH₂-N ~5.4 s -

O-CH₂-CH₃ ~3.6 q ~7.0

CH₂-CH₃ ~1.2 t ~7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ, ppm)

Imidazole C-2 (Iodo-substituted) ~85

Imidazole C-4 ~128

Imidazole C-5 ~122

O-CH₂-N ~78

O-CH₂-CH₃ ~65

CH₂-CH₃ ~15

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aromatic) 3100-3150 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (imidazole ring) 1500-1600 Medium

C-O stretch (ether) 1050-1150 Strong

C-I stretch 500-600 Medium
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Table 4: Predicted Mass Spectrometry (MS) Data

Ion Type Predicted m/z Notes

[M]⁺ 252.98 Molecular ion

[M-CH₂CH₃]⁺ 223.97 Loss of ethyl group

[M-OCH₂CH₃]⁺ 207.97 Loss of ethoxy group

[M-CH₂OCH₂CH₃]⁺ 194.96 Loss of ethoxymethyl group

[C₃H₃IN₂]⁺ 193.95 Imidazole-iodide fragment

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 1-
Ethoxymethyl-2-iodoimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.

Materials:

1-Ethoxymethyl-2-iodoimidazole sample (5-10 mg)

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Pipettes and vials

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:
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Accurately weigh 5-10 mg of the 1-Ethoxymethyl-2-iodoimidazole sample into a clean,

dry vial.

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Ensure the sample is fully dissolved by gentle vortexing or sonication.

Transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.

Acquire a ¹H NMR spectrum using standard parameters. An adequate number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater

number of scans will be necessary.

Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and

δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts,

multiplicities, and coupling constants.

Assign the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

1-Ethoxymethyl-2-iodoimidazole sample

Potassium bromide (KBr) for solid samples (if using pellet method)

Solvent (e.g., chloroform) for solution-based measurements

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer with an appropriate sampling accessory

(e.g., ATR, KBr press)

Procedure (using Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
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Instrumentation:

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or

Electron Impact - EI)

Procedure (using Electrospray Ionization - ESI):

Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Data Processing:

Identify the molecular ion peak [M+H]⁺ or [M]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide further structural information.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-Ethoxymethyl-2-iodoimidazole.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-Ethoxymethyl-2-
iodoimidazole.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-Ethoxymethyl-
2-iodoimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114127#spectroscopic-data-for-1-ethoxymethyl-2-
iodoimidazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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